Product packaging for 5,10-Tetradecanedione(Cat. No.:CAS No. 29210-62-6)

5,10-Tetradecanedione

Cat. No.: B8602059
CAS No.: 29210-62-6
M. Wt: 226.35 g/mol
InChI Key: WNCYTRCYINWVAN-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry

In the field of organic chemistry, ketones are compounds containing a carbonyl group bonded to two other carbon atoms. chemsynthesis.com Diketones are molecules that possess two such groups. cdnsciencepub.com The chemical behavior of diketones is heavily influenced by the relative positions of the two carbonyl groups, which are classified based on the number of carbon atoms separating them. Common classes include α- (or 1,2-), β- (or 1,3-), γ- (or 1,4-), and δ- (or 1,5-) diketones. acs.org

5,10-Tetradecanedione, with four carbon atoms separating the two carbonyl groups (at C5 and C10), is classified as a 1,6-diketone. In such long-chain diketones, the carbonyl groups are sufficiently far apart that they often react independently in a manner similar to a simple monofunctional ketone. However, their bifunctional nature allows them to serve as valuable precursors in reactions that require two reactive sites, such as in the formation of large cyclic structures or polymers. researchgate.netmdpi.com

Significance of Diones in Chemical Research

Diketones are of profound importance in synthetic organic chemistry due to their versatility as building blocks for more complex molecules. nih.gov The presence of two carbonyl groups provides multiple sites for reactivity, allowing for the construction of a wide array of organic structures, particularly heterocyclic compounds (cyclic molecules containing atoms of at least two different elements). cdnsciencepub.comacs.org

The β-diketones (1,3-diketones) are especially significant due to their ability to undergo keto-enol tautomerism, where they exist in equilibrium between the diketo form and an enol form. This equilibrium is often strongly shifted toward the enol, which is stabilized by intramolecular hydrogen bonding, creating a stable six-membered ring. nih.gov This property makes them excellent ligands for forming stable complexes with a majority of metals, which are widely used as catalysts in industrial processes like polymerization and oligomerization. nih.gov

Beyond their role in synthesis and catalysis, diketone derivatives are found in numerous natural products and are investigated for a range of applications, from medicinal chemistry to materials science. nih.govCurrent time information in Bangalore, IN. For example, quinoline-5,8-diones have been extensively researched for their biological activities.

Historical Development of Diketone Chemistry

The history of diketone chemistry is closely linked to the development of fundamental carbon-carbon bond-forming reactions in the late 19th century. A pivotal moment was the discovery of the Claisen condensation in 1887 by German chemist Rainer Ludwig Claisen. researchgate.nethebmu.edu.cnresearchgate.net This reaction, which involves the condensation of two ester molecules or an ester with another carbonyl compound in the presence of a strong base, became a cornerstone for the synthesis of β-keto esters and β-diketones. hebmu.edu.cnresearchgate.net

The discovery of the Claisen condensation was part of a broader flourishing of synthetic organic chemistry, with many foundational named reactions being established around the same period. Variations of the Claisen reaction were soon developed, including the intramolecular version known as the Dieckmann condensation for forming cyclic β-keto esters, and the "crossed" Claisen condensation between two different ester partners. researchgate.net Over the following decades, a vast array of methods for synthesizing all types of diketones has been developed, moving beyond classical condensation reactions to include modern catalytic and photochemical methods. mdpi.comnih.govnih.gov The synthesis of long-chain 1,6-diketones like this compound often employs different strategies, such as those involving organometallic reagents.

Detailed Research Findings on this compound

Specific research on this compound has provided data on its synthesis and natural occurrence.

A 1972 study reported a preparative method for synthesizing 1,6-diketones directly from fatty acids. In this work, n-tetradecane-5,10-dione was successfully synthesized from n-valeric acid. The reaction was achieved by treating n-valeric acid with vinylmagnesium chloride in the presence of cuprous chloride, yielding this compound with a reported yield of 53%. This established a novel and direct synthetic route to this long-chain diketone.

More recently, this compound has been identified in the natural world. A 2023 study analyzing the chemical composition of the substance used for plumage coloration in the Crested Ibis (Nipponia nippon) identified this compound as one of the constituent compounds. doi.org This finding highlights the role of such long-chain organic molecules in biological systems.

Data Table for this compound

Property Value Source(s)
IUPAC Name Tetradecane-5,10-dione N/A
CAS Number 29210-62-6 nih.gov
Molecular Formula C₁₄H₂₆O₂ doi.org
Molecular Weight 226.36 g/mol N/A
Boiling Point 138 °C at 7 Torr doi.org
Physical State Not specified in literature N/A
Melting Point Not specified in literature N/A
Density Not specified in literature N/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O2 B8602059 5,10-Tetradecanedione CAS No. 29210-62-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29210-62-6

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

tetradecane-5,10-dione

InChI

InChI=1S/C14H26O2/c1-3-5-9-13(15)11-7-8-12-14(16)10-6-4-2/h3-12H2,1-2H3

InChI Key

WNCYTRCYINWVAN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCCCC(=O)CCCC

Origin of Product

United States

Spectroscopic Characterization and Advanced Analytical Methods for 5,10 Tetradecanedione Research

Ultraviolet-Visible (UV-Vis) Spectroscopy in Dione (B5365651) Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within molecules containing chromophores, such as the carbonyl groups in diones. For aliphatic ketones, two primary types of electronic transitions are observed: the π → π* and the n → π* transitions. pharmatutor.orglumenlearning.com

The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. pharmatutor.orglibretexts.org These transitions are characteristically weak, with molar absorptivity (ε) values typically less than 100 M⁻¹cm⁻¹, and they appear at longer wavelengths, often in the range of 270-300 nm for simple aliphatic ketones. pharmatutor.org This lower energy requirement is because the non-bonding (n) molecular orbitals are higher in energy than the π bonding orbitals, resulting in a smaller energy gap for the transition. lumenlearning.comlibretexts.org

Conversely, the π → π* transition, which involves the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, is significantly more intense (ε > 1000 M⁻¹cm⁻¹) and occurs at shorter wavelengths, typically below 200 nm for unconjugated ketones. pharmatutor.orgmsu.edu

For 5,10-tetradecanedione, which contains two isolated carbonyl groups, the UV-Vis spectrum is expected to be similar to that of a simple aliphatic ketone. The presence of two chromophores may lead to a slight increase in the intensity of the absorption bands, but the positions of the λmax are not expected to shift significantly as the carbonyl groups are not conjugated.

Table 1: Typical UV-Vis Absorption Data for Aliphatic Ketones

TransitionTypical λmax (nm)Typical Molar Absorptivity (ε, M⁻¹cm⁻¹)
n → π270 - 300< 100
π → π< 200> 1000

Chromatographic Coupling with Spectroscopic Detection

To analyze complex mixtures containing this compound, chromatographic techniques are often coupled with spectroscopic detectors for enhanced separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio (m/z) of the fragmented ions, allowing for structural elucidation.

The fragmentation of aliphatic ketones in mass spectrometry is well-characterized and primarily involves α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the carbonyl group. quizlet.comlibretexts.org This cleavage results in the formation of stable acylium ions. For a symmetrical dione like this compound, α-cleavage at either carbonyl group would lead to characteristic fragment ions. Another common fragmentation pathway for ketones with sufficiently long alkyl chains is the McLafferty rearrangement. whitman.edu

Table 2: Predicted Key Mass Spectral Fragments for this compound

Fragmentation ProcessResulting Ion StructurePredicted m/z
Molecular Ion[C₁₄H₂₆O₂]⁺226
α-Cleavage[CH₃(CH₂)₃CO]⁺85
α-Cleavage[CH₃(CH₂)₃CH(CO)(CH₂)₄]⁺155
McLafferty RearrangementVaries depending on rearrangementVaries

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. researchgate.net For the analysis of ketones like this compound, which lack a strong chromophore for sensitive UV detection, derivatization is often employed. youngin.com A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl groups to form 2,4-dinitrophenylhydrazones. researchgate.netauroraprosci.com These derivatives are highly colored and exhibit strong absorption in the UV-Vis region, typically around 360-365 nm, significantly enhancing detection sensitivity. researchgate.netauroraprosci.com

The separation of these derivatives is typically achieved using a reversed-phase HPLC column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. auroraprosci.comchromatographyonline.com

Advanced Spectroscopic Techniques

Beyond the fundamental techniques, advanced spectroscopic methods can provide deeper insights into the molecular structure and properties of this compound.

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. wikipedia.org It is particularly sensitive to the vibrations of non-polar bonds. For ketones, the C=O stretching vibration is a prominent feature in the Raman spectrum, typically appearing in the region of 1600-1800 cm⁻¹. The exact position of this band can be influenced by the molecular environment and conformation. Raman spectroscopy can be a powerful tool for identifying and characterizing diones, as each molecule exhibits a unique "fingerprint" spectrum. researchgate.netnih.gov

While most aliphatic ketones are not strongly fluorescent, fluorescence spectroscopy can be a sensitive detection method under certain conditions or after derivatization. acs.org The fluorescence of aliphatic ketones, when it occurs, is often weak due to efficient intersystem crossing from the excited singlet state to the triplet state. However, derivatization of the dione with a fluorescent tag can enable highly sensitive detection. nih.gov Furthermore, some studies have explored the laser-induced fluorescence of ketones for analytical purposes. tandfonline.com The fluorescence properties of dione-metal complexes have also been investigated, suggesting that complexation can sometimes enhance fluorescence. internationaljournalcorner.com

Computational Studies and Theoretical Modeling of 5,10 Tetradecanedione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5,10-tetradecanedione, focusing on its electron distribution and orbital interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like this compound. wikipedia.orgfiveable.me DFT calculations can elucidate the ground-state electronic properties by mapping the complex many-electron problem onto a simpler system of non-interacting electrons moving in an effective potential. fiveable.me This approach balances computational cost and accuracy, allowing for the study of relatively large molecules. nih.gov

For this compound, DFT is employed to determine key characteristics of its electronic structure. The calculations typically involve selecting an appropriate exchange-correlation functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. fiveable.me

Key insights derived from DFT analysis include:

Electron Density Distribution: Calculations reveal the spatial distribution of electrons, highlighting the polarization of the carbonyl groups. Due to the higher electronegativity of oxygen compared to carbon, a significant partial negative charge (δ-) accumulates on the oxygen atoms, while the carbonyl carbons become electrophilic with a partial positive charge (δ+).

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, these maps show negative potential (typically colored red) around the carbonyl oxygens, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) is found around the carbonyl carbons, marking them as sites for nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. In this compound, the HOMO is typically associated with the lone pair electrons on the oxygen atoms, while the LUMO is the π* antibonding orbital of the C=O bonds. libretexts.org The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

PropertyDescriptionPredicted Value/Characteristic for this compound
HOMO Highest Occupied Molecular Orbital; region of electron donation.Localized on the oxygen lone pairs of the carbonyl groups.
LUMO Lowest Unoccupied Molecular Orbital; region of electron acceptance.Localized on the π* antibonding orbital of the carbonyl carbons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity.Moderate gap, characteristic of aliphatic ketones.
Electron Density on O Partial charge indicating nucleophilicity.High (δ-), making it a proton acceptor/Lewis base.
Electron Density on C=O Carbon Partial charge indicating electrophilicity.Low (δ+), making it susceptible to nucleophilic attack.

This interactive table summarizes the predicted electronic properties of this compound based on DFT principles.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that are spread across the entire molecule. bham.ac.uk For this compound, MO theory provides a detailed picture of the bonding within the two carbonyl groups.

The C=O double bond in each ketone functional group is composed of one sigma (σ) bond and one pi (π) bond. blogspot.com

Sigma (σ) Bond: Formed by the head-on overlap of sp² hybrid orbitals from the carbon and oxygen atoms. The electron density is concentrated along the internuclear axis. bham.ac.uk

Pi (π) Bond: Formed by the side-on overlap of the p orbitals on the carbon and oxygen atoms. The electron density is located above and below the plane of the σ bond. blogspot.com

The oxygen atom also possesses two lone pairs of electrons, which reside in non-bonding molecular orbitals (n). These non-bonding orbitals are higher in energy than the σ and π bonding orbitals and constitute the HOMO of the carbonyl group. The LUMO is the corresponding π* antibonding orbital. libretexts.org Because the two carbonyl groups in this compound are separated by a flexible four-carbon alkyl chain, their direct orbital overlap is negligible. However, their individual MO characteristics dictate the molecule's reactivity at these two distinct sites.

Molecular Dynamics Simulations for Conformational Analysis

The long, flexible aliphatic chain of this compound allows it to adopt a vast number of different spatial arrangements, or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape. acs.orgacs.org

MD simulations model the molecule by applying classical mechanics, where atoms are treated as spheres and bonds as springs. By solving Newton's equations of motion for the system over time, a trajectory is generated that describes the positions and velocities of all atoms. acs.org This trajectory provides a dynamic picture of the molecule's flexibility.

For this compound, MD simulations are used to:

Explore Conformational Space: The simulations can sample a wide range of possible conformations, from fully extended linear chains to more compact, folded structures. nih.gov

Identify Stable Conformers: By analyzing the potential energy of the system throughout the simulation, low-energy, stable conformations can be identified. The most stable conformer for a long-chain alkane is typically the all-anti (staggered) conformation, which minimizes steric repulsion. However, gauche conformations, which introduce "kinks" in the chain, are also thermally accessible. chemrxiv.org

Dihedral Angle TypeDescriptionRelative EnergyImpact on this compound Structure
Anti (Staggered) Torsion angle of 180°.LowestLeads to a linear, extended chain conformation.
Gauche (Staggered) Torsion angle of ±60°.Higher than AntiIntroduces a bend or "kink" in the alkyl chain.
Eclipsed Torsion angle of 0°.HighestUnstable transition state between staggered forms.

This interactive table outlines the basic conformational states available to the alkyl chain of this compound.

Cheminformatics and Scaffold Analysis for Dione (B5365651) Derivatives

Cheminformatics applies computational methods to solve chemical problems, often involving the analysis of large chemical datasets. Scaffold analysis is a key cheminformatics technique used to classify molecules based on their core structural frameworks. biorxiv.orgwiley-vch.de

Analysis of Tetradecanedione Core Frameworks

The core framework, or scaffold, of a molecule is defined by its ring systems and the linkers that connect them. biorxiv.org For an acyclic molecule like this compound, the Bemis-Murcko scaffold would be represented by the underlying fourteen-carbon chain. A more functional definition would describe the scaffold as a C14 aliphatic chain functionalized with two ketone groups at positions 5 and 10 (a 1,6-dione relative positioning).

Cheminformatics tools can be used to:

Identify Analogs: Search large chemical databases (like PubChem or ChEMBL) for other molecules containing the same or similar aliphatic dione scaffold. This helps in understanding the chemical space occupied by such compounds.

Structure-Activity Relationship (SAR) Studies: If biological activity data is available for related dione compounds, scaffold analysis can help identify which structural features are crucial for a particular function. researchgate.net

Assess Molecular Diversity: By comparing the tetradecanedione scaffold to those found in known drugs or natural products, its novelty and potential for drug discovery can be evaluated. nih.gov This analysis can highlight underrepresented frameworks for future synthetic efforts. wiley-vch.de

Reaction Pathway Prediction and Mechanistic Insights through Computational Methods

Computational methods can be used to predict the most likely pathways for chemical reactions and to gain detailed mechanistic insights. escholarship.org These studies typically use quantum mechanical calculations, such as DFT, to map out the potential energy surface (PES) of a reaction.

For this compound, a key reaction of interest would be an intramolecular cyclization, such as an aldol (B89426) condensation. Under basic conditions, a proton could be abstracted from a carbon alpha to one of the carbonyl groups (e.g., C4, C6, C9, or C11) to form an enolate. This enolate could then act as a nucleophile, attacking the electrophilic carbon of the other carbonyl group.

Computational modeling can elucidate this process by:

Identifying Intermediates and Transition States: Calculations can determine the structures and energies of all reactants, intermediates (like the enolate), transition states, and products on the reaction pathway.

Calculating Activation Barriers: The energy difference between the reactants and the transition state is the activation energy or reaction barrier. By comparing the barriers for different possible pathways (e.g., formation of a five-membered ring vs. a seven-membered ring), the most kinetically favorable reaction can be predicted. acs.org

Providing Mechanistic Details: Computational analysis can reveal whether a reaction proceeds through a stepwise or concerted mechanism and can provide detailed information about bond formation and breaking during the transition state. For instance, in an intramolecular reaction of this compound, calculations could predict the stereochemical outcome of the cyclization.

Applications of 5,10 Tetradecanedione in Materials Science Research

Diketones as Ligands in Coordination Chemistry

The presence of two ketone functional groups in 5,10-tetradecanedione makes it a compelling candidate for use as a ligand in coordination chemistry. Diketones, in general, are known to form stable complexes with a variety of metal ions, and the specific structure of this compound offers unique steric and electronic properties that can influence the resulting coordination architecture.

As a bidentate ligand, this compound can coordinate to a metal center through the lone pairs of electrons on its two oxygen atoms, forming a stable chelate ring. libretexts.org The flexibility of the tetradecane (B157292) backbone allows the molecule to adopt a conformation that facilitates this chelation, reducing the strain in the resulting metal complex. The formation of such chelates can significantly enhance the thermodynamic stability of the complex compared to coordination with monodentate ligands, an observation known as the chelate effect. libretexts.org The nature of the metal-ligand bond in these complexes can be fine-tuned by the choice of the metal ion, leading to a diverse range of potential applications in catalysis, sensing, and molecular magnetism.

PropertyDescriptionSignificance in Metal Complexes
Denticity BidentateForms stable chelate rings with metal ions. libretexts.org
Flexibility The long hydrocarbon chain allows for conformational freedom.Accommodates various coordination geometries and reduces ring strain.
Donor Atoms Two oxygen atoms from the carbonyl groups.Forms coordinate bonds with a wide range of metal ions.

Beyond the formation of discrete metal complexes, this compound can act as a linker molecule in the synthesis of coordination polymers. nih.govmdpi.com In this role, the diketone can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. The length and flexibility of the tetradecane spacer are critical in determining the topology and porosity of the resulting coordination polymer. nih.gov By carefully selecting the metal ions and reaction conditions, it is possible to construct materials with tailored pore sizes and functionalities, which are highly sought after for applications in gas storage, separation, and heterogeneous catalysis. mdpi.com The development of coordination polymers from flexible ligands like this compound is an active area of research, with the potential to yield novel materials with unique structural and functional properties. rsc.orgrsc.org

Role in Polymer Synthesis and Engineering

The reactivity of the carbonyl groups in this compound, coupled with its long aliphatic chain, makes it a valuable component in the design and synthesis of advanced polymers. Its incorporation into polymer structures can significantly influence their electronic, optical, and morphological characteristics.

In the field of organic electronics, there is a continuous search for new materials with low band gaps for applications in organic solar cells and light-emitting diodes. mdpi.comsemanticscholar.org Diketone moieties can be incorporated into the backbone of conjugated polymers to create donor-acceptor systems, which is a common strategy to lower the band gap. ucla.edursc.org The electron-withdrawing nature of the carbonyl groups can be paired with electron-donating units to facilitate intramolecular charge transfer, leading to a reduction in the HOMO-LUMO gap. ucla.edu The long aliphatic chain of this compound can also enhance the solubility and processability of the resulting polymers, which is a crucial aspect for device fabrication. rsc.org

Polymer TypeRole of DiketonePotential Impact of this compound
Donor-Acceptor Conjugated Polymers Acts as an electron-accepting unit. ucla.edursc.orgLowers the polymer's band gap and improves solubility. rsc.org
Processable Organic Semiconductors Enhances solubility in common organic solvents.Facilitates the fabrication of thin-film electronic devices.

Sidechain engineering is a powerful tool to fine-tune the properties of conjugated polymers for specific applications. nih.govrsc.orgnih.govrsc.org The attachment of functional sidechains can influence the polymer's solubility, morphology in the solid state, and electronic properties. The this compound unit can be chemically modified and attached as a sidechain to a conjugated polymer backbone. The long alkyl chain would likely improve the solubility of the polymer, while the ketone groups offer sites for further post-polymerization modification. This approach allows for the systematic modification of polymer properties without altering the conjugated backbone, providing a versatile platform for the development of new materials for organic field-effect transistors and sensors. nih.govresearchgate.net

Advanced Separation Technologies

The unique chemical structure of this compound also suggests its potential utility in advanced separation technologies. The presence of both polar ketone groups and a nonpolar hydrocarbon chain gives the molecule an amphiphilic character, which can be exploited in various separation processes. For instance, it could be used as a selective extractant in liquid-liquid extraction for the separation of metal ions, where the ketone groups would chelate with the target ions, and the long alkyl chain would ensure its solubility in an organic phase. Furthermore, this compound could be immobilized onto a solid support to create a stationary phase for chromatographic separations, offering unique selectivity based on a combination of polar and nonpolar interactions. While specific applications in membrane-based separations are yet to be explored, the functional groups present in the molecule offer possibilities for its incorporation into polymer membranes to enhance their separation performance. mdpi.com

Functional Materials Development

Precursor in Synthesis of Functional Organic Molecules

Diketones can serve as precursors in the synthesis of more complex molecules. For instance, aliphatic polyketones can be chemically modified to produce a variety of functional polymers. rsc.orgcambridge.org The synthesis of long-chain β-diketones has also been reported. nih.gov In principle, a 1,4-dione such as this compound could potentially be a starting material for the synthesis of various organic molecules. However, there are no specific examples in the scientific literature of this compound being used as a precursor for the synthesis of functional organic molecules.

Integration into Optical or Electronic Materials

The development of new materials for optical and electronic applications is an active area of research. mdpi.commdpi.com Some classes of diketones, such as π-expanded 1,3-diketones, have been synthesized and shown to possess specific optical properties. rsc.org Additionally, polymers with tailored side-chains are being developed for use in electronic devices. rsc.orgresearchgate.net Nevertheless, there is no research to suggest that this compound has been integrated into any optical or electronic materials, nor have its intrinsic properties been studied for such applications.

Environmental Chemistry and Occurrence of 5,10 Tetradecanedione

Natural Occurrence and Environmental Detection

There is a scarcity of direct evidence for the natural occurrence and environmental detection of 5,10-tetradecanedione.

The uropygial gland, or preen gland, of birds secretes a complex mixture of lipids that are spread onto the plumage. scielo.brwikipedia.org These secretions are primarily composed of aliphatic monoester waxes, which are esters of fatty acids and long-chain monohydroxy alcohols. scielo.brscielo.br In some avian groups, diester waxes containing hydroxyfatty acids and/or alkanediols are also present. scielo.brscielo.br While a wide variety of lipids, including fatty acids, alcohols, and various waxes, have been identified in these secretions, specific detection of this compound in avian plumage has not been reported in the available literature. nih.govresearchgate.netnih.gov The chemical composition of preen oil is diverse and varies significantly between species. nih.gov Some studies have identified volatile compounds, including methyl ketones, in preen gland secretions, which may play a role in chemical signaling. nih.gov However, the presence of long-chain diones remains unconfirmed.

Table 1: General Composition of Avian Preen Gland Secretions

Compound ClassGeneral StructureReported Presence in Avian Preen Glands
Fatty AcidsR-COOHYes
Long-chain AlcoholsR-OHYes
Monoester WaxesR-COO-R'Yes
Diester WaxesR-COO-R'-OOC-R''Yes, in some species
Methyl KetonesR-CO-CH₃Yes, in some species
This compound CH₃(CH₂)₃CO(CH₂)₄CO(CH₂)₃CH₃ Not Reported

This table is for illustrative purposes and is based on general findings in avian biology; it does not represent a comprehensive list for any single species.

Biotic Transformation and Biodegradation Potential

The potential for microbial degradation is a key factor in the environmental persistence of organic compounds.

While no studies have directly investigated the microbial degradation of this compound, the biodegradation of long-chain alkanes and aliphatic hydrocarbons has been extensively studied. researchgate.netslideshare.netscience.govnih.govnih.govuni-greifswald.de Numerous bacterial and fungal species are known to degrade these compounds. researchgate.net The initial step in the aerobic degradation of long-chain alkanes often involves the oxidation of a terminal or sub-terminal carbon atom by a monooxygenase enzyme, leading to the formation of an alcohol. This alcohol can be further oxidized to an aldehyde and then a carboxylic acid, which can enter the beta-oxidation pathway.

Alternatively, the secondary alcohol can be oxidized to a ketone. researchgate.net The resulting ketone can then be further metabolized through a Baeyer-Villiger monooxygenase-catalyzed reaction, which inserts an oxygen atom adjacent to the carbonyl group, forming an ester. researchgate.net This ester can then be hydrolyzed by an esterase into an alcohol and a carboxylic acid. researchgate.net Given that this compound is a dione (B5365651), it is plausible that microorganisms possessing the necessary enzymatic machinery could degrade it through similar oxidative pathways.

Table 2: Examples of Microorganisms with Potential for Aliphatic Hydrocarbon Degradation

Microorganism GenusTypeKnown to Degrade
PseudomonasBacteriumAlkanes, Aromatic Hydrocarbons
RhodococcusBacteriumAlkanes, Aromatic Hydrocarbons
AcinetobacterBacteriumAlkanes
BacillusBacteriumAromatic Hydrocarbons
MycobacteriumBacteriumAlkanes, Aromatic Hydrocarbons
CandidaFungusAlkanes
AspergillusFungusPhenolics

This table lists genera known for their ability to degrade various hydrocarbons and related compounds, suggesting potential pathways for the biodegradation of long-chain aliphatic diones.

Metabolic Pathways in Environmental Microorganisms

While specific studies on the metabolic pathways of this compound in environmental microorganisms are not extensively documented, the biodegradation of analogous long-chain aliphatic ketones and diketones has been investigated. Based on these studies, a probable metabolic pathway for this compound can be proposed. The microbial degradation of ketones often involves enzymes such as Baeyer-Villiger monooxygenases (BVMOs).

The initial step in the aerobic degradation of this compound by microorganisms is likely the oxidation of one of the ketone groups. This can occur via two primary routes:

Hydroxylation: A monooxygenase enzyme could introduce a hydroxyl group adjacent to one of the carbonyl groups, forming a hydroxyketone. This intermediate could then be further oxidized.

Baeyer-Villiger Oxidation: A BVMO enzyme could insert an oxygen atom adjacent to one of the carbonyl groups, forming an ester. This is a well-established pathway for the microbial degradation of ketones.

Following the initial oxidation, the resulting intermediates would undergo further breakdown. In the case of Baeyer-Villiger oxidation, the resulting ester would be hydrolyzed by an esterase to yield a carboxylic acid and an alcohol. These smaller molecules can then enter central metabolic pathways, such as the beta-oxidation pathway for fatty acids, and be completely mineralized to carbon dioxide and water.

Anaerobic degradation pathways are also possible, although generally slower. These pathways would involve different electron acceptors, such as nitrate, sulfate, or iron (III), and would proceed through a series of reduction and cleavage reactions.

Table 1: Proposed Key Enzymes in the Microbial Metabolism of this compound

Enzyme ClassProposed Function in this compound Degradation
MonooxygenasesInitial hydroxylation of the carbon backbone adjacent to a carbonyl group.
Baeyer-Villiger Monooxygenases (BVMOs)Insertion of an oxygen atom to form an ester intermediate.
EsterasesHydrolysis of the ester intermediate into a carboxylic acid and an alcohol.
DehydrogenasesOxidation of alcohol intermediates to aldehydes or ketones.
Acyl-CoA SynthetasesActivation of carboxylic acid intermediates for entry into beta-oxidation.

Analytical Methodologies for Environmental Monitoring

The detection and quantification of this compound in environmental samples necessitate sensitive and specific analytical methods. The choice of method depends on the sample matrix (e.g., water, soil, sediment) and the required detection limits.

Extraction and Quantification in Environmental Samples

Effective extraction is a critical first step to isolate this compound from the complex environmental matrix and concentrate it for analysis.

For water samples , common extraction techniques include:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Solvents such as dichloromethane (B109758) or hexane (B92381) are typically used.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent material packed in a cartridge to retain the analyte from the water sample. The analyte is then eluted with a small volume of an organic solvent. This method is often preferred over LLE due to its lower solvent consumption and potential for higher concentration factors.

For soil and sediment samples , the following extraction methods are commonly employed:

Soxhlet Extraction: A classic method involving continuous extraction with an organic solvent.

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, this method uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent usage compared to Soxhlet extraction.

Ultrasonic Extraction: This method uses high-frequency sound waves to facilitate the extraction of the analyte from the solid matrix into a solvent.

Following extraction, quantification is typically performed using chromatographic techniques coupled with a suitable detector.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. The sample extract is injected into the GC, where this compound is separated from other components based on its boiling point and affinity for the chromatographic column. The mass spectrometer then provides mass-to-charge ratio information, allowing for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly after derivatization of the ketone functional groups. Derivatization with reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) converts the ketones into derivatives that can be readily detected by a UV-Vis detector.

Table 2: Comparison of Extraction and Quantification Methods for this compound

MethodSample MatrixAdvantagesDisadvantages
Extraction
Liquid-Liquid Extraction (LLE)WaterSimple, well-established.Large solvent volumes, potential for emulsion formation.
Solid-Phase Extraction (SPE)WaterHigh concentration factors, low solvent use.Can be affected by matrix interferences.
Pressurized Liquid Extraction (PLE)Soil, SedimentFast, efficient, reduced solvent consumption.Requires specialized equipment.
Quantification
GC-MSWater, Soil, SedimentHigh selectivity and sensitivity, definitive identification.May require derivatization for some compounds.
HPLC-UV (with derivatization)Water, Soil, SedimentGood sensitivity for derivatized ketones.Derivatization step adds complexity.

Trace Analysis Techniques

For the detection of very low concentrations of this compound in environmental samples, more advanced and sensitive techniques are required.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). The analyte partitions onto the fiber, which is then thermally desorbed in the injection port of a GC. SPME is particularly useful for trace analysis in water and air samples due to its simplicity, speed, and high sensitivity.

Derivatization: To enhance the sensitivity of detection, especially in GC with electron capture detection (ECD) or in HPLC with UV detection, derivatization of the carbonyl groups is often employed. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with ketones to form stable derivatives with high detector responses.

Tandem Mass Spectrometry (MS/MS): The use of tandem mass spectrometry (e.g., GC-MS/MS or LC-MS/MS) significantly improves the selectivity and sensitivity of the analysis. In MS/MS, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored for quantification. This technique minimizes interferences from the sample matrix, allowing for lower detection limits.

Table 3: Advanced Techniques for Trace Analysis of this compound

TechniquePrincipleAdvantages for Trace Analysis
Solid-Phase Microextraction (SPME)Solvent-free extraction and concentration onto a coated fiber.High sensitivity, reduced sample volume, and solvent use.
Derivatization (e.g., with PFBHA)Chemical modification of the analyte to improve its analytical properties.Enhanced detector response and chromatographic behavior.
Tandem Mass Spectrometry (MS/MS)Selective detection of precursor-to-product ion transitions.High selectivity, reduced matrix effects, and very low detection limits.

Q & A

Q. What are the established synthetic pathways for 5,10-Tetradecanedione, and how can experimental parameters be optimized for reproducibility?

To synthesize this compound, common methods include the oxidation of tetradecane derivatives or diketone coupling reactions. Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) often enhance reaction efficiency.
  • Catalyst systems : Transition-metal catalysts (e.g., Pd/C) or enzymatic agents can improve yield .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products. Validate purity using melting point analysis and GC-MS (retention time: ~12.3 min under standard conditions) .
    Challenges: Side reactions (e.g., over-oxidation) require strict temperature control (60–80°C) and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • NMR : Look for singlet peaks at δ 2.5–2.7 ppm (methylene groups adjacent to ketones) and δ 1.2–1.4 ppm (aliphatic chain protons) .
  • IR : Strong carbonyl stretches at 1700–1750 cm⁻¹ confirm diketone functionality .
  • Mass Spectrometry : A molecular ion peak at m/z 226 (C₁₄H₂₆O₂) is diagnostic. Fragmentation patterns (e.g., loss of CO groups) aid structural confirmation .

Q. How does this compound behave under varying thermal or photolytic conditions?

Design stability studies using:

  • Thermogravimetric Analysis (TGA) : Decomposition onset ~200°C indicates thermal stability .
  • Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Use quartz cells to avoid solvent interference .
    Note: Solvent polarity impacts stability; non-polar solvents (e.g., hexane) reduce keto-enol tautomerization .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic addition reactions?

Advanced studies require:

  • Computational Modeling : Density Functional Theory (DFT) to map electron density around carbonyl groups. Software like Gaussian or ORCA can predict regioselectivity in nucleophilic attacks .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
  • In Situ Monitoring : Use stopped-flow IR or Raman spectroscopy to track intermediate formation (e.g., enolates) .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

  • Meta-Analysis : Systematically compare datasets from literature (e.g., turnover numbers, solvent systems) using tools like PRISMA guidelines .
  • Controlled Replication : Reproduce key studies under standardized conditions (e.g., fixed catalyst loading, 5 mol% Pd). Use ANOVA to identify outlier sources (e.g., trace moisture in solvents) .
  • Surface Characterization : XPS or TEM to verify catalyst morphology differences across studies .

Q. What novel applications exist for this compound in asymmetric catalysis or polymer science?

  • Chiral Ligand Design : Test its utility in coordinating metals (e.g., Ru or Ir) for enantioselective hydrogenation. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Polymer Crosslinking : Evaluate thermal stability of polyesters synthesized with this compound as a crosslinker. Use DMA (Dynamic Mechanical Analysis) to measure glass transition temperatures (Tg) .

Q. How can researchers address challenges in interpreting complex reaction mixtures involving this compound?

  • Hyphenated Techniques : LC-MS or GC-MS coupled with multivariate analysis (e.g., PCA) to deconvolute overlapping peaks .
  • Isotopic Labeling : Introduce ¹³C at carbonyl positions to track reaction pathways via NMR .
  • Computational Libraries : Match experimental spectra with predicted fragmentation patterns using tools like NIST MS Library .

Methodological Guidelines

  • Experimental Design : Follow factorial design (e.g., Box-Behnken) to optimize multi-variable syntheses .
  • Data Validation : Use triplicate runs and report standard deviations. For kinetic data, apply Eyring or Arrhenius plots to derive activation parameters .
  • Ethical Reporting : Disclose all negative results (e.g., failed catalysis attempts) to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.